An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(ethylamino)butanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(ethylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-(ethylamino)butanoate. As a crucial tool for structural elucidation in organic chemistry, a thorough understanding of the NMR spectra of this compound is invaluable for its synthesis, characterization, and application in various research and development endeavors. This document offers a detailed breakdown of predicted spectral features, supported by data from analogous compounds and established spectroscopic principles. Furthermore, it outlines the standardized protocols for sample preparation and data acquisition to ensure high-quality, reproducible results.
Introduction to Ethyl 3-(ethylamino)butanoate and NMR Spectroscopy
Ethyl 3-(ethylamino)butanoate is a β-amino ester, a class of compounds with significant interest in synthetic and medicinal chemistry due to their utility as versatile building blocks for more complex molecules, including pharmaceuticals. The precise characterization of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1][2] ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms in the ethyl 3-(ethylamino)butanoate molecule are numbered as follows:
Caption: Molecular structure of ethyl 3-(ethylamino)butanoate with atom numbering for NMR assignment.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The predicted ¹H NMR spectrum of ethyl 3-(ethylamino)butanoate in deuterated chloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons (Atom Numbers) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (C7-H₃) | ~1.25 | triplet | ~7.1 | 3H |
| H-11 (C11-H₃) | ~1.10 | triplet | ~7.2 | 3H |
| H-4 (C4-H₃) | ~1.20 | doublet | ~6.5 | 3H |
| H-2 (C2-H₂) | ~2.40 | doublet | ~6.8 | 2H |
| H-10 (C10-H₂) | ~2.65 | quartet | ~7.2 | 2H |
| H-3 (C3-H) | ~3.10 | multiplet | - | 1H |
| H-6 (C6-H₂) | ~4.12 | quartet | ~7.1 | 2H |
| H-9 (N9-H) | ~1.50 (broad) | singlet | - | 1H |
Justification of Predicted ¹H NMR Assignments:
-
Ethyl Ester Group (H-6 and H-7): The methylene protons (H-6) of the ethyl ester are expected to appear as a quartet around 4.12 ppm due to coupling with the adjacent methyl protons (H-7). The methyl protons (H-7) will appear as a triplet around 1.25 ppm. This is a characteristic pattern for an ethyl ester.[6][7]
-
Ethylamino Group (H-10 and H-11): The methylene protons (H-10) of the ethylamino group are predicted to be a quartet around 2.65 ppm, coupled to the methyl protons (H-11). The methyl protons (H-11) will be a triplet around 1.10 ppm.
-
Butanoate Backbone (H-2, H-3, and H-4): The protons on C4 (H-4) will be a doublet around 1.20 ppm due to coupling with the single proton on C3. The protons on C2 (H-2), being adjacent to the carbonyl group, will be deshielded and appear as a doublet around 2.40 ppm, coupled to the proton on C3. The methine proton on C3 (H-3) is coupled to the protons on C2 and C4, and is also adjacent to the nitrogen atom, leading to a more complex multiplet signal expected around 3.10 ppm.
-
Amine Proton (H-9): The proton on the nitrogen atom (H-9) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. It is expected to be in the range of 1.50 ppm.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The predicted ¹³C NMR spectrum of ethyl 3-(ethylamino)butanoate is summarized below.
| Carbon Atom (Number) | Predicted Chemical Shift (δ, ppm) |
| C1 | ~172 |
| C8 | ~60 |
| C3 | ~55 |
| C10 | ~42 |
| C2 | ~40 |
| C4 | ~20 |
| C11 | ~15 |
| C7 | ~14 |
Justification of Predicted ¹³C NMR Assignments:
-
Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 172 ppm.[8]
-
Oxygen-Attached Carbons (C6): The carbon of the ethyl ester methylene group (C6) is attached to an oxygen atom and is expected around 60 ppm.
-
Nitrogen-Attached Carbons (C3 and C10): The carbons directly bonded to the nitrogen atom (C3 and C10) will be deshielded, with predicted chemical shifts of approximately 55 ppm and 42 ppm, respectively.
-
Aliphatic Carbons (C2, C4, C7, C11): The remaining aliphatic carbons will appear in the upfield region of the spectrum. The C2 carbon, being alpha to the carbonyl group, is expected around 40 ppm. The methyl carbons (C4, C7, and C11) are the most shielded and will have chemical shifts in the range of 14-20 ppm.[9]
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra, adherence to standardized experimental protocols is crucial.
Sample Preparation
Proper sample preparation is the first step towards acquiring a good NMR spectrum.[10][11]
-
Analyte Purity: Ensure the ethyl 3-(ethylamino)butanoate sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃) for non-polar to moderately polar compounds. The deuterium signal is used for the spectrometer's lock system.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[10] For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for the removal of any particulate matter by filtration through a small cotton or glass wool plug in a Pasteur pipette.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Scratches or imperfections in the glass can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent.[12]
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of ethyl 3-(ethylamino)butanoate, grounded in established spectroscopic principles and data from analogous compounds. The provided protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality experimental data. By combining the predicted spectral information with sound experimental practice, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy for the unambiguous structural characterization of ethyl 3-(ethylamino)butanoate and its derivatives. For further confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons. Additionally, computational methods for NMR prediction can serve as a valuable supplementary tool for structural verification. [1][18]
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